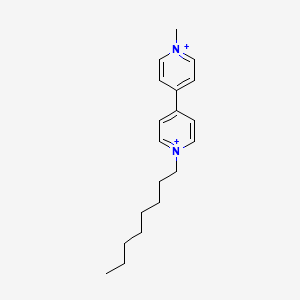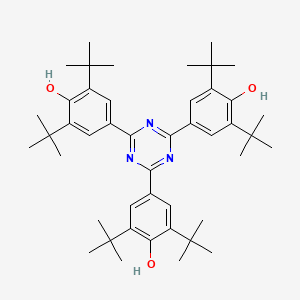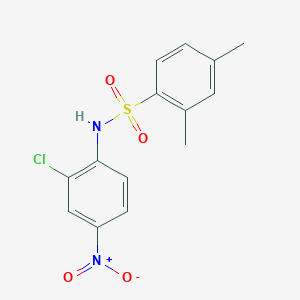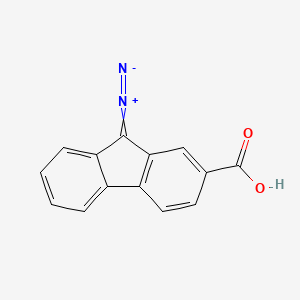
1-Methyl-1'-octyl-4,4'-bipyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1’-octyl-4,4’-bipyridin-1-ium is a chemical compound belonging to the bipyridinium family. These compounds are known for their unique electrochemical properties and are often used in various scientific and industrial applications. The structure of 1-Methyl-1’-octyl-4,4’-bipyridin-1-ium consists of two pyridine rings connected by a single bond, with a methyl group attached to one nitrogen atom and an octyl group attached to the other nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1’-octyl-4,4’-bipyridin-1-ium typically involves the alkylation of 4,4’-bipyridine. One common method is the reaction of 4,4’-bipyridine with methyl iodide and octyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of 1-Methyl-1’-octyl-4,4’-bipyridin-1-ium may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-1’-octyl-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium cations, which are stable and exhibit distinct electrochemical properties.
Reduction: Reduction of the bipyridinium cation can lead to the formation of radical cations and neutral species.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the bipyridinium compound under mild conditions.
Major Products Formed
Oxidation: Bipyridinium cations.
Reduction: Radical cations and neutral bipyridine species.
Substitution: Substituted bipyridinium derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1’-octyl-4,4’-bipyridin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a redox-active compound in electrochemical studies and as a building block for supramolecular chemistry.
Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of 1-Methyl-1’-octyl-4,4’-bipyridin-1-ium involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it useful in redox chemistry. Its molecular targets include various enzymes and proteins that participate in electron transfer processes. The pathways involved often include the formation of radical intermediates and the stabilization of charged species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4,4’-bipyridinium: Similar structure but lacks the octyl group, leading to different solubility and electrochemical properties.
1-Octyl-4,4’-bipyridinium: Similar structure but lacks the methyl group, affecting its reactivity and stability.
4,4’-Bipyridinium: The parent compound without any alkyl groups, used as a precursor for various derivatives.
Uniqueness
1-Methyl-1’-octyl-4,4’-bipyridin-1-ium is unique due to the presence of both methyl and octyl groups, which enhance its solubility in organic solvents and modify its electrochemical behavior. These modifications make it particularly useful in applications requiring specific solubility and redox properties.
Eigenschaften
CAS-Nummer |
105834-92-2 |
|---|---|
Molekularformel |
C19H28N2+2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
1-methyl-4-(1-octylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C19H28N2/c1-3-4-5-6-7-8-13-21-16-11-19(12-17-21)18-9-14-20(2)15-10-18/h9-12,14-17H,3-8,13H2,1-2H3/q+2 |
InChI-Schlüssel |
YOTYBNOOZQSAOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)

![5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14320315.png)

![Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane](/img/structure/B14320323.png)
![Silane, trimethyl[(1-methylene-2-heptynyl)oxy]-](/img/structure/B14320330.png)
![4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol](/img/structure/B14320333.png)







